molecular formula C14H17N3O2S B2442257 N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-27-9

N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2442257
CAS No.: 941985-27-9
M. Wt: 291.37
InChI Key: RECSHSZGCHRFAD-UHFFFAOYSA-N
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Description

N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

The synthesis of N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . The resulting mixture is then cooled, and the solid product is filtered and purified. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antifungal, and anticancer agent . Its ability to inhibit the growth of certain pathogens makes it a valuable compound for developing new therapeutic agents. Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .

Comparison with Similar Compounds

N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other 1,3,4-oxadiazole derivatives, such as N-(1,3,4-oxadiazol-2-yl)benzamides and thiazole-clubbed 1,3,4-oxadiazoles . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The unique butylsulfanyl group in this compound may contribute to its distinct properties and effectiveness in certain applications.

Properties

IUPAC Name

N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-3-9-20-14-17-16-12(19-14)10-15-13(18)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECSHSZGCHRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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